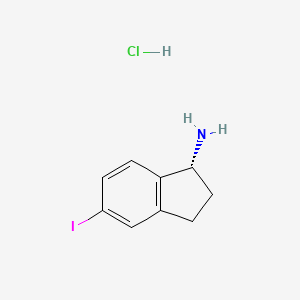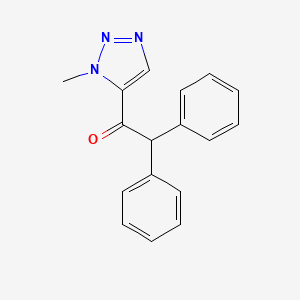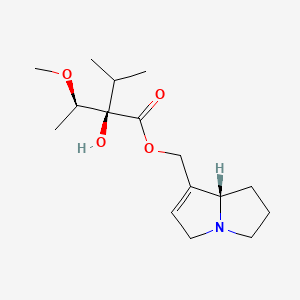
Heleurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
海勒宁是一种天然存在的生物碱,属于异喹啉生物碱家族。它存在于多种植物物种中,包括柳叶假金合欢、桃叶假金合欢和墨西哥假金合欢。由于其潜在的治疗和毒性作用,该化合物已成为广泛研究的对象。
准备方法
化学反应分析
科学研究应用
海勒宁具有广泛的科学研究应用:
化学: 它被用作研究生物碱化学和开发新的合成方法的模型化合物。
生物学: 研究海勒宁对细胞过程的影响及其作为生化工具的潜力。
医学: 研究探索了其止痛、镇静、抗焦虑和致幻作用,这些作用可能具有治疗应用。
工业: 海勒宁用于开发新的药物以及作为分析化学中的参考化合物。
作用机制
相似化合物的比较
- Platyphylline
- Supinine
- Cynaustraline
- Lasiocarpine
- Monocrotaline
- Spectabiline
- Sarracine
- 7-Angelylheliotridine
- Heliotrine
- Senecionine
Uniqueness: Heleurine is unique due to its specific chemical structure and its potent anticholinergic activity. Unlike some of its analogs, this compound has been extensively studied for its potential therapeutic applications, making it a valuable compound in both research and industry .
属性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC 名称 |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16-/m1/s1 |
InChI 键 |
AORFDVNAPHMKAU-IVMMDQJWSA-N |
手性 SMILES |
C[C@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |
规范 SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B11750726.png)
![Spiro[indoline-3,3'-thietan]-2-one](/img/structure/B11750744.png)
![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750745.png)

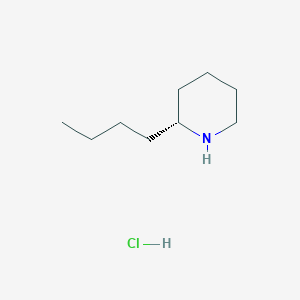

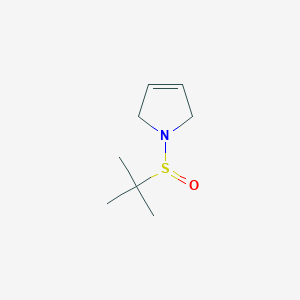
![(1R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11750788.png)
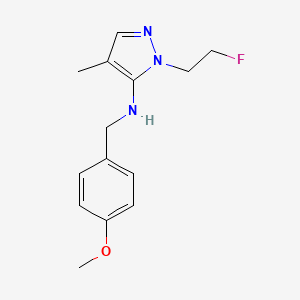
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750795.png)
